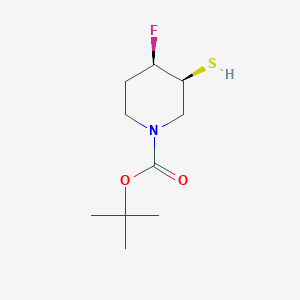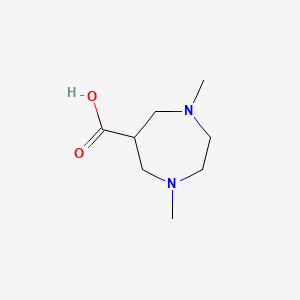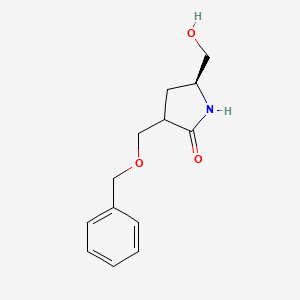
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring with a fluorine atom at the 4th position, a mercapto group at the 3rd position, and a tert-butyl ester group at the 1st position
Preparation Methods
The synthesis of tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 4th position can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Mercapto Group Introduction: The mercapto group can be introduced using thiolating agents such as thiourea or thiol derivatives.
Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LAH).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and mercapto group play crucial roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate: This compound has a hydroxyl group instead of a mercapto group, leading to different reactivity and applications.
tert-Butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate: This compound features an amino group and a pyrrolidine ring, offering distinct chemical properties and uses.
Properties
Molecular Formula |
C10H18FNO2S |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-4-fluoro-3-sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO2S/c1-10(2,3)14-9(13)12-5-4-7(11)8(15)6-12/h7-8,15H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
LYWOSJYWOHDCQA-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)S)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6-Dimethylspiro[3.3]heptan-2-amine](/img/structure/B15277378.png)
![4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine](/img/structure/B15277390.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)


![4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane](/img/structure/B15277406.png)

![3-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B15277423.png)



![1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15277467.png)
